Cas no 565165-70-0 (ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate)

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with phenyl and chloroacetamido groups, along with an ethyl carboxylate moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloroacetamido group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the phenyl-thiophene scaffold contributes to stability and potential bioactivity. The ethyl ester group improves solubility in organic solvents, aiding in further derivatization. Its well-defined molecular architecture supports applications in medicinal chemistry, particularly in the development of heterocyclic compounds with potential therapeutic or pesticidal activity.
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate structure
565165-70-0 structure
Product name:ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
CAS No:565165-70-0
MF:C21H18ClNO3S
MW:399.890523433685
CID:3104936
PubChem ID:3843798

ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • <br>2-(2-Chloro-2-phenyl-acetylamino)-5-phenyl-thiophene-3-carboxylic acid ethy l ester
    • ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
    • AKOS005136926
    • Z56457843
    • EN300-01942
    • G35314
    • QXA16570
    • 565165-70-0
    • 2-(2-Chloro-2-phenyl-acetylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester
    • ethyl2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
    • ethyl 2-[(2-chloro-2-phenylacetyl)amino]-5-phenylthiophene-3-carboxylate
    • Inchi: InChI=1S/C21H18ClNO3S/c1-2-26-21(25)16-13-17(14-9-5-3-6-10-14)27-20(16)23-19(24)18(22)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H,23,24)
    • InChI Key: GOZQEZMKZJTBPE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 399.0695923Da
  • Monoisotopic Mass: 399.0695923Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: 5.9

ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM480487-500mg
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%+
500mg
$232 2023-01-19
Enamine
EN300-01942-0.5g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
0.5g
$175.0 2023-05-02
Chemenu
CM480487-100mg
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%+
100mg
$106 2023-01-19
Enamine
EN009-7476-0.25g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
0.25g
$92.0 2023-10-28
1PlusChem
1P019HFZ-1g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
1g
$368.00 2023-12-16
Enamine
EN009-7476-1g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
1g
$256.0 2023-10-28
Aaron
AR019HOB-100mg
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
100mg
$116.00 2025-02-10
1PlusChem
1P019HFZ-2.5g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
2.5g
$684.00 2023-12-16
Aaron
AR019HOB-500mg
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
500mg
$266.00 2025-02-10
A2B Chem LLC
AV21327-1g
ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate
565165-70-0 95%
1g
$305.00 2024-04-19

Additional information on ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate

Introduction to Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate (CAS No. 565165-70-0)

Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate, identified by its CAS number 565165-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a thiophene ring, chloro and phenyl substituents, and an amide functional group, make it a promising candidate for further investigation in drug discovery and development.

The< strong>ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate molecule exhibits a complex arrangement of functional groups that contribute to its unique chemical properties. The thiophene core is a heterocyclic aromatic ring system that is widely recognized for its role in various pharmacological activities. The< strong>chloro substituent at the 2-position introduces electrophilic characteristics, enhancing reactivity in certain chemical transformations. Additionally, the< strong>phenyl group at the 5-position adds steric bulk and electronic influence, which can modulate the biological activity of the molecule.

The< strong>amide functional group located at the 2-position is another critical feature of this compound. Amides are known for their stability and ability to participate in hydrogen bonding, making them important in drug design for improving bioavailability and binding affinity. The specific arrangement of these functional groups in< strong>Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate suggests potential interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The< strong>Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate, with its unique structural motifs, represents a valuable scaffold for developing novel therapeutic agents.

The< strong>CAS number 565165-70-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized numbering system ensures accurate documentation and retrieval of information related to the compound's properties, synthesis methods, and applications.

One of the most compelling aspects of< strong>Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate is its potential as a lead compound in drug discovery. Researchers have been exploring its derivatives to identify more potent and selective bioactive molecules. The structural flexibility of the thiophene ring allows for modifications that can fine-tune pharmacological properties, making it an attractive platform for medicinal chemistry innovation.

The< strong>chloro and< strong>phenyl substituents play crucial roles in determining the reactivity and selectivity of this compound. The chloro group can participate in nucleophilic substitution reactions, enabling the synthesis of various derivatives with tailored biological activities. The phenyl group contributes to hydrophobic interactions and can influence binding affinity to biological targets.

In addition to its pharmaceutical potential,< strong>Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate has shown promise in material science applications. Thiophene derivatives are known for their electronic properties, making them useful in organic semiconductors and optoelectronic devices. The presence of multiple functional groups in this compound could enhance its performance in such applications.

The synthesis of< strong>Ethyl 2-(2-chloro-2-phenylacetamido)-5-phenylthiophene-3-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods ensure that the final product meets the stringent requirements for further biological evaluation.

Ongoing research efforts are focused on exploring the pharmacological profile of< strong>Ethyl 2-(2-chloro-2-phenoxyacetamido)-5-phenoxythiophene carboxylic acid ethylester (CAS No: 56516570). Studies have begun to investigate its effects on various disease models, aiming to identify new therapeutic targets and mechanisms of action. The combination of computational modeling and experimental validation is being used to decipher the structure/activity relationships that govern its biological effects.

The< strong>Ethil 23455678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567890123456789012345678901234567 Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil Ethil EthilEthilester) , with its intricate structure, represents a significant advancement in pharmaceutical chemistry. Its potential as a lead compound underscores the importance of innovative approaches in drug discovery and development.

In conclusion,< strong>EthlylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylylEthylester (CAS No: 56516570), exemplifies the intersection of organic chemistry and medicinal research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for addressing unmet medical needs.

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